tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate
Overview
Description
tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate: is a synthetic organic compound with a molecular weight of 327.77 g/mol It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a formohydrazido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl hydrazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The formohydrazido moiety can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl N-{2-[(4-bromophenyl)formohydrazido]-2-oxoethyl}carbamate
- tert-butyl N-{2-[(4-fluorophenyl)formohydrazido]-2-oxoethyl}carbamate
- tert-butyl N-{2-[(4-methylphenyl)formohydrazido]-2-oxoethyl}carbamate
Comparison: While these compounds share a similar core structure, the different substituents on the phenyl ring (chlorine, bromine, fluorine, or methyl) can significantly impact their chemical reactivity and biological activity. For example, the presence of a chlorine atom in tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate may enhance its ability to participate in nucleophilic substitution reactions compared to its bromine or fluorine counterparts.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-14(2,3)22-13(21)16-8-11(19)17-18-12(20)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,21)(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZCRQJIVNYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NNC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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